6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one
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Description
6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes
Mode of Action
It is known that benzo[d][1,3]dioxole derivatives can bind to certain metal ions , which could potentially influence the activity of metal-dependent enzymes or proteins
Biochemical Pathways
Benzo[d][1,3]dioxole derivatives have been involved in the synthesis of various alkaloids , suggesting that they may play a role in related biochemical pathways
Pharmacokinetics
Similar compounds have shown improved metabolic stability and increased oral bioavailability . Further pharmacokinetic studies would provide more insight into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Compounds with similar structures have shown potential antitumor effects, inducing apoptosis and causing cell cycle arrests in certain cell lines
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one are largely determined by its unique structure. The compound has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For example, the compound has been found to bind to certain metal ions, which could potentially influence its role in biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound can influence various types of cells and cellular processes. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. This can include threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for assessing the compound’s potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with a variety of enzymes and cofactors, and can influence metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-benzyl-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-18-9-7-15(22-24(18)11-13-4-2-1-3-5-13)20-21-19(23-28-20)14-6-8-16-17(10-14)27-12-26-16/h1-6,8,10H,7,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQNZNHGSSCOEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.